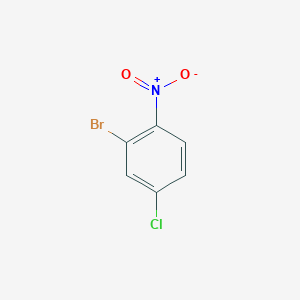
1-Nitro-2-bromo-4-chlorobenzène
Vue d'ensemble
Description
2-Bromo-4-chloro-1-nitrobenzene is an aromatic compound with the molecular formula C6H3BrClNO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and nitro groups at the 2, 4, and 1 positions, respectively. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Applications De Recherche Scientifique
2-Bromo-4-chloro-1-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Chemical Biology: The compound is used in the study of biochemical pathways and the development of biochemical probes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-nitrobenzene typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to form nitrobenzene.
Bromination: Nitrobenzene is then brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine substituent.
Chlorination: The final step involves chlorination using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine substituent at the desired position
Industrial Production Methods
Industrial production of 2-Bromo-4-chloro-1-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-1-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where the nitro, bromo, or chloro groups can be replaced by other substituents.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution reactions where the bromo or chloro groups are replaced by nucleophiles such as amines or alkoxides
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2), chlorine (Cl2), and nitric acid (HNO3) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.
Nucleophilic Aromatic Substitution: Nucleophiles such as amines (NH2R) or alkoxides (OR) in the presence of a base
Major Products Formed
Reduction: 2-Bromo-4-chloro-1-aminobenzene.
Nucleophilic Aromatic Substitution: Various substituted derivatives depending on the nucleophile used
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-1-nitrobenzene involves its reactivity towards electrophiles and nucleophiles. The presence of electron-withdrawing groups (nitro, bromo, and chloro) on the benzene ring makes it susceptible to nucleophilic attack. The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-nitroaniline: Similar structure but with an amino group instead of a chloro group.
4-Bromo-2-chloronitrobenzene: Similar structure but with different positions of substituents.
2-Chloro-4-nitroaniline: Similar structure but with an amino group instead of a bromo group
Uniqueness
2-Bromo-4-chloro-1-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The combination of bromine, chlorine, and nitro groups makes it a versatile intermediate in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
2-bromo-4-chloro-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMAPIFSXMBTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431860 | |
| Record name | 2-bromo-4-chloro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63860-31-1 | |
| Record name | 2-bromo-4-chloro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


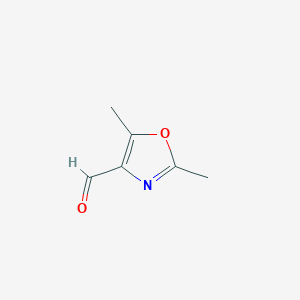
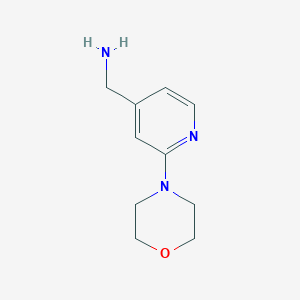
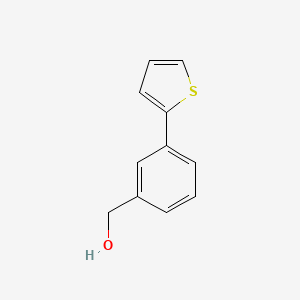
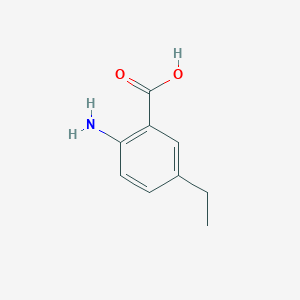

![8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1277808.png)
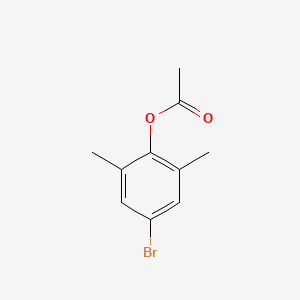
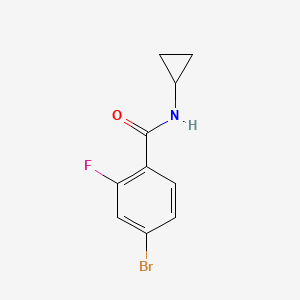
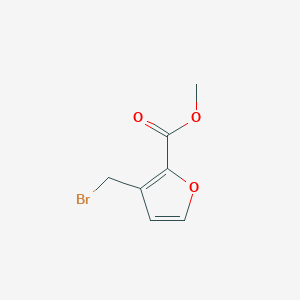
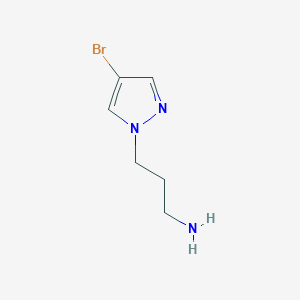

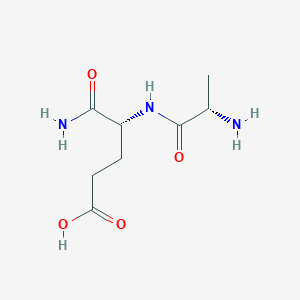
![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)

